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An In-depth Technical Guide on the Physicochemical Properties of 4-Fluoro-2-
methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development
Professionals
Introduction

4-Fluoro-2-methylbenzenesulfonamide is an organic compound featuring a sulfonamide

group, a fluorine atom, and a methyl group attached to a benzene ring. As a sulfonamide

derivative, it holds potential interest in medicinal chemistry and drug discovery, as this

functional group is a key component in a wide array of therapeutic agents. The strategic

placement of the fluoro and methyl groups can significantly influence the molecule's electronic

properties, lipophilicity, metabolic stability, and binding interactions with biological targets. This

document provides a comprehensive overview of the known physicochemical properties of 4-
Fluoro-2-methylbenzenesulfonamide, outlines detailed experimental protocols for their

determination, and presents logical workflows relevant to its synthesis and characterization.

Core Physicochemical Data
The fundamental physicochemical properties of 4-Fluoro-2-methylbenzenesulfonamide are

summarized below. These parameters are crucial for predicting its behavior in biological
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systems and for designing experimental studies.

Table 1: General and Computational Properties

Property Value Source

CAS Number 489-17-8 [1][2]

Molecular Formula C₇H₈FNO₂S [1][2]

Molecular Weight 189.204 g/mol [1]

Monoisotopic Mass 189.02597783 [1]

Topological Polar Surface Area 68.5 Å² [1]

Heavy Atom Count 12 [1]

Hydrogen Bond Acceptor

Count
4 [1]

Complexity 247 [1]

Table 2: Experimental Physicochemical Properties

Property Value Notes

Physical State Solid Assumed at room temperature

Melting Point 180-184 °C [3]

Boiling Point No data available -

Solubility No data available
Expected to have limited

solubility in water.

pKa No data available

The sulfonamide proton is

acidic; its pKa can be

determined experimentally.

logP (Octanol-Water Partition

Coefficient)
No data available

A key measure of lipophilicity,

which can be determined

experimentally.
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Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are essential for

reproducible research. The following sections describe standard protocols that can be applied

to 4-Fluoro-2-methylbenzenesulfonamide.

Determination of Melting Point
The melting point is a fundamental indicator of a compound's purity.

Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated

thermometer.

Procedure:

A small, dry sample of crystalline 4-Fluoro-2-methylbenzenesulfonamide is finely

powdered and packed into a capillary tube to a depth of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a rapid rate initially (e.g., 10-20 °C/min) to approach the expected

melting point.

The heating rate is then reduced to 1-2 °C/min when the temperature is within 15-20 °C of

the expected melting point (180 °C).

The temperature at which the first drop of liquid appears is recorded as the onset of

melting.

The temperature at which the entire sample becomes a clear liquid is recorded as the final

melting point. The range between these two temperatures is reported.

The measurement should be repeated at least twice, and the average value reported.

Determination of pKa by Potentiometric Titration
The pKa value quantifies the acidity of the sulfonamide proton.
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Apparatus: Calibrated pH meter with a glass electrode, automatic titrator or a magnetic

stirrer and burette, and a constant temperature water bath.

Procedure:

A precisely weighed amount of 4-Fluoro-2-methylbenzenesulfonamide is dissolved in a

suitable co-solvent system (e.g., a methanol-water or acetonitrile-water mixture) due to its

likely low aqueous solubility.

The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25

°C).

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH),

added in small, precise increments.

The pH of the solution is recorded after each addition of the titrant, allowing the system to

equilibrate.

A titration curve (pH vs. volume of titrant added) is plotted.

The pKa is determined from the pH at the half-equivalence point of the titration.

Sophisticated software can be used to calculate the pKa from the full titration curve for

higher accuracy.

Determination of logP via the Shake-Flask Method
The octanol-water partition coefficient (logP) is the standard measure of a compound's

lipophilicity.[4]

Apparatus: Separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC,

centrifuge.

Procedure:

1-Octanol and water are mutually saturated by stirring together for 24 hours, followed by

separation.
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A stock solution of 4-Fluoro-2-methylbenzenesulfonamide is prepared in the saturated

1-octanol.

A known volume of the octanol stock solution is mixed with a known volume of saturated

water in a separatory funnel.

The funnel is sealed and agitated in a mechanical shaker for a set period (e.g., 2 hours) at

a constant temperature to allow for partitioning equilibrium to be reached.

The mixture is then centrifuged to ensure complete separation of the two phases.

The concentration of the compound in both the aqueous and octanol phases is determined

using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol

phase to the concentration in the aqueous phase.

The logP is then calculated as the base-10 logarithm of P.[4]

Visualizations: Workflows and Pathways
Logical diagrams help visualize complex processes in research and development. Below are

workflows relevant to the synthesis and analysis of 4-Fluoro-2-methylbenzenesulfonamide.
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Starting Materials

Synthesis Steps

Final Product & Purification

4-Fluoro-2-methylaniline

Diazotization
(NaNO2, HCl)

Sulfuryl Chloride (SO2Cl2)

Sandmeyer-type Reaction
(SO2, CuCl)

4-Fluoro-2-methylbenzenesulfonyl chloride

Ammonolysis
(aq. NH3)

Crude 4-Fluoro-2-
methylbenzenesulfonamide

Recrystallization

Pure 4-Fluoro-2-
methylbenzenesulfonamide

Click to download full resolution via product page

Caption: A plausible synthetic workflow for 4-Fluoro-2-methylbenzenesulfonamide.
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Phase Preparation
Partitioning Analysis & Calculation

1. Prepare Saturated
Octanol and Water Phases

2. Dissolve Compound
in Saturated Octanol

3. Mix Octanol & Water Phases
(Known Volumes) 4. Shake to Equilibrate 5. Centrifuge to

Separate Phases
6. Quantify Concentration
in Each Phase (HPLC/UV)

7. Calculate P:
[Conc]octanol / [Conc]water 8. Calculate logP = log10(P)

Click to download full resolution via product page

Caption: Experimental workflow for logP determination by the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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